molecular formula C6H3F4NO B1409223 5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine CAS No. 1214360-00-5

5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine

Cat. No.: B1409223
CAS No.: 1214360-00-5
M. Wt: 181.09 g/mol
InChI Key: BKCDBFKMFXHXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with fluorine, hydroxyl, and trifluoromethyl groups. This compound is notable for its unique chemical properties, which make it valuable in various fields such as catalysis, drug design, molecular recognition, and natural product synthesis .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine is unique due to the combination of fluorine, hydroxyl, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-fluoro-3-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCDBFKMFXHXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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